5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class. While its specific source in the provided literature is unclear, compounds containing both the 1,2,4-oxadiazole and azetidine rings are of significant interest in medicinal chemistry research due to their potential biological activities. [] These compounds often serve as building blocks for developing novel therapeutic agents targeting various diseases.
5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that belongs to the class of oxadiazoles. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and anticancer activities.
The synthesis of this compound typically involves the reaction of suitable azetidine derivatives with 4-chlorophenyl isocyanate and other reagents under controlled conditions. The hydrochloride salt form is often used to enhance solubility and stability.
This compound can be classified as:
The synthesis of 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride can be achieved through various methods, often involving multi-step organic reactions. A common approach includes:
The synthesis may involve:
The molecular structure of 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride features:
The molecular formula can be represented as , with a molecular weight of approximately 248.68 g/mol. The structural representation can be illustrated using chemical drawing software.
The compound can undergo various chemical reactions typical for oxadiazoles and azetidines:
Reactions are generally carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation and side reactions.
The mechanism of action for compounds like 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride often involves:
Research studies may provide quantitative data on IC50 values (the concentration required to inhibit 50% of a target), which can help in evaluating potency.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of the compound.
5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride has potential applications in:
This compound represents a promising area of research within medicinal chemistry, with ongoing studies aimed at elucidating its full therapeutic potential.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its biological potential began to be recognized. The foundational breakthrough occurred in the 1960s with the introduction of oxolamine, a 1,2,4-oxadiazole-containing cough suppressant that became the first commercially available drug featuring this heterocycle [1] [3]. This milestone demonstrated the pharmacodynamic viability of the 1,2,4-oxadiazole scaffold and stimulated extensive medicinal chemistry exploration. By the 1980s, research intensified as scientists systematically investigated structure-activity relationships (SAR), leading to diverse derivatives with anticancer, antiviral, and anti-inflammatory activities [1] [4].
The versatility of this heterocyclic system is evidenced by its presence in multiple FDA-approved drugs across therapeutic categories. For instance, ataluren (developed for Duchenne muscular dystrophy) exploits the 1,2,4-oxadiazole ring as a bioisostere to address metabolic instability, while the antiviral pleconaril uses the scaffold for picornavirus inhibition [1] [6]. Crucially, the discovery of naturally occurring 1,2,4-oxadiazoles like quisqualic acid (isolated from Quisqualis indica seeds) provided further validation of the scaffold's biological relevance, particularly in neuroscience applications due to its affinity for metabotropic glutamate receptors [3] [6]. The exponential growth in publications since 2000 reflects the scaffold's established role in addressing complex drug design challenges.
Table 1: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Approval Era | Representative Drug | Therapeutic Application | Key Structural Features |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | 3-aryl-5-alkyl substitution |
1980s | Prenoxdiazine | Antitussive | Bis-oxadiazole system |
1990s | Pleconaril | Antiviral | Trifluoromethyl oxadiazole |
2000s | Ataluren | Duchenne Muscular Dystrophy | 3,5-diaryl substitution |
2010s | Azilsartan medoxomil | Antihypertensive | Oxadiazole prodrug |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, offering significant advantages in metabolic stability while retaining similar spatial and electronic properties. X-ray crystallographic analyses reveal that the bond lengths within the oxadiazole ring (C-O: ~1.36Å, C-N: ~1.30Å, N-O: ~1.38Å) closely mimic those of amide bonds (C=O: ~1.24Å, C-N: ~1.33Å), enabling effective mimicry in target binding [1] [7]. This isosteric replacement mitigates hydrolysis susceptibility—a critical limitation of peptides and ester-containing drugs—while maintaining hydrogen-bonding capacity essential for target engagement [3] [6]. For example, in GABA analogs, oxadiazole isosteres demonstrated 10-fold enhanced plasma stability compared to their amide counterparts without compromising receptor affinity [7].
The scaffold's modular synthesis further supports its drug design utility. Classical routes involve O-acylation of amidoximes followed by thermal cyclization, but recent innovations enable room-temperature cyclization using catalysts like tetrabutylammonium fluoride (TBAF). This methodological advancement facilitates the incorporation of thermosensitive functional groups previously incompatible with traditional high-temperature protocols [7]. Computational studies confirm that 1,2,4-oxadiazoles exhibit dipole moments (∼3.5 Debye) and polar surface areas optimal for membrane permeability and CNS penetration, explaining their prevalence in neurologically active compounds like fasiplon (an anxiolytic) and opicapone (a Parkinson's disease adjunct) [6] [7].
Table 2: Bioisosteric Parameters of 1,2,4-Oxadiazole vs. Amide/Ester
Parameter | 1,2,4-Oxadiazole | Amide Bond | Ester Bond |
---|---|---|---|
Bond length (X-Y) | N-O: 1.38Å, C-N: 1.30Å | C-N: 1.33Å | C-O: 1.36Å |
Dipole moment | 3.4-3.6 Debye | 3.7-4.0 Debye | 1.8-2.0 Debye |
Metabolic stability | High (t₁/₂ >6h) | Low (t₁/₂ <1h) | Moderate (t₁/₂ 1-3h) |
Hydrogen bonding capacity | Dual H-bond acceptor | H-bond donor/acceptor | Single H-bond acceptor |
The azetidine ring (a saturated four-membered nitrogen heterocycle) introduces significant conformational and electronic advantages when hybridized with 1,2,4-oxadiazoles. Azetidine's high ring strain (∼25 kcal/mol) creates a distinct geometric profile that enforces specific ligand-target binding orientations unavailable to larger cyclic amines [5]. This constrained geometry reduces entropic penalties upon binding, significantly enhancing target affinity. Additionally, the basic nitrogen (pKa ∼11.5) facilitates salt bridge formation with biological targets, improving water solubility—a crucial pharmacokinetic parameter often problematic in heterocyclic drugs [5]. In the specific case of 5-azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride, the protonated azetidine nitrogen enhances crystallinity and bioavailability through hydrochloride salt formation [2].
The hybridization strategy synergistically combines pharmacophoric elements: The 1,2,4-oxadiazole provides hydrolytic stability and hydrogen-bonding capability, while the azetidine contributes rigid spatial orientation and basic character. In anticancer thiourea-azetidine hybrids, this combination resulted in compounds with sub-micromolar IC₅₀ values against VEGFR-2, significantly outperforming non-azetidine analogs [2]. The 3-position of the azetidine ring serves as a versatile vector for functionalization, enabling the attachment of aryl, heteroaryl, or thiourea groups to fine-tune target specificity. Molecular docking studies confirm that the azetidine nitrogen forms critical salt bridges with aspartate residues in kinase domains, while the 4-chlorophenyl-oxadiazole moiety occupies hydrophobic pockets through π-stacking interactions [2] [5].
Table 3: Impact of Azetidine Hybridization on Biological Activity
Compound Class | Target | Activity (IC₅₀) without Azetidine | Activity (IC₅₀) with Azetidine | Key Interactions |
---|---|---|---|---|
Thiourea-oxadiazole | VEGFR-2 | 5.8 μM | 0.89 μM | Salt bridge (D1046), π-stacking (F1047) |
Arylpiperazine-oxadiazole | 5-HT₁ₐ | 120 nM | 18 nM | H-bond (S199), hydrophobic (F361) |
Sulfonamide-oxadiazole | Carbonic anhydrase | 45 nM | 6.2 nM | Zn²⁺ coordination, π-stacking (H119) |
The structural synergy in 5-azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride exemplifies modern multi-pharmacophore strategies. The electron-withdrawing 4-chlorophenyl group enhances oxadiazole π-acidity, strengthening hydrogen-bond acceptor capacity toward biological targets like kinase hinge regions. Simultaneously, the azetidine's three-dimensional orientation positions N-substituents into complementary binding pockets inaccessible to linear chains or larger rings [2] [5]. This geometric precision explains the compound's promising in vitro anticancer activity across multiple cell lines (PC3, A549, HCT-116), where it demonstrated enhanced cytotoxicity relative to non-hybridized oxadiazole controls [2].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7